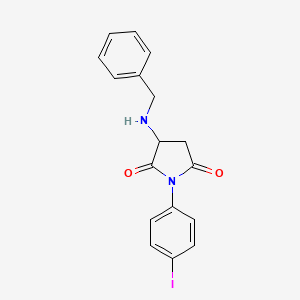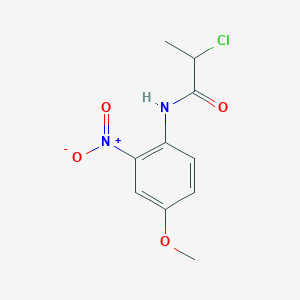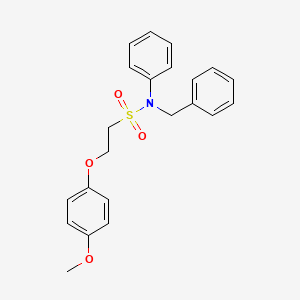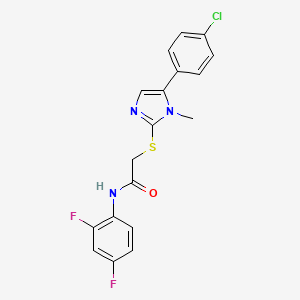![molecular formula C17H21N5O4 B2851958 7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione CAS No. 797806-65-6](/img/no-structure.png)
7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 and has been extensively studied for its potential use in treating neurological disorders such as anxiety, depression, and addiction.
Wirkmechanismus
7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione selectively binds to and blocks the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and the modulation of excitatory neurotransmission. By blocking this receptor, 7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione reduces the activity of glutamate, a neurotransmitter that is involved in learning and memory processes.
Biochemische Und Physiologische Effekte
7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, as well as reduce the reinforcing effects of drugs of abuse such as cocaine and alcohol. It has also been shown to improve cognitive function in animal models of Fragile X syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione in lab experiments is its specificity for the mGluR5 receptor, which allows for more precise manipulation of glutamate signaling. However, one limitation is that 7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione has a relatively short half-life, which can make it difficult to maintain consistent levels in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione. One area of interest is the development of more selective mGluR5 antagonists that have longer half-lives and fewer off-target effects. Another area of interest is the use of 7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is interest in exploring the potential use of 7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione in treating other neurological disorders beyond anxiety, depression, and addiction.
Synthesemethoden
The synthesis of 7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione involves several steps, starting with the reaction of 4-methoxybenzylamine with 2-methoxyethyl chloroformate to form the intermediate 4-methoxybenzyl 2-methoxyethylcarbamate. This intermediate is then reacted with 3-methyl-7-nitro-1,2,4-triazolo[4,3-a]quinoxaline to form 7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione.
Wissenschaftliche Forschungsanwendungen
7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione has been extensively studied for its potential use in treating neurological disorders such as anxiety, depression, and addiction. It has also been studied for its potential use in treating Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Eigenschaften
CAS-Nummer |
797806-65-6 |
|---|---|
Produktname |
7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione |
Molekularformel |
C17H21N5O4 |
Molekulargewicht |
359.386 |
IUPAC-Name |
7-(2-methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H21N5O4/c1-21-14-13(15(23)20-17(21)24)22(8-9-25-2)16(19-14)18-10-11-4-6-12(26-3)7-5-11/h4-7H,8-10H2,1-3H3,(H,18,19)(H,20,23,24) |
InChI-Schlüssel |
MQQFHUQCUQRQDI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=C(C=C3)OC)CCOC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2851879.png)

![2-(4-fluorophenyl)-5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2851883.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2851884.png)
![5-[5-(2,5-Dimethylphenyl)pyrazolidin-3-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2851886.png)
![2-[(Propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B2851887.png)
![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2851888.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2851890.png)
![(2Z)-2-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinylidene]-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide](/img/structure/B2851891.png)
![3-[(4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2851892.png)

![2-[(4-methylphenyl)sulfonylamino]-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2851896.png)
